1-Benzoyl-3-(chloromethyl)pyrrolidine

Description

Structural Elucidation and Nomenclature

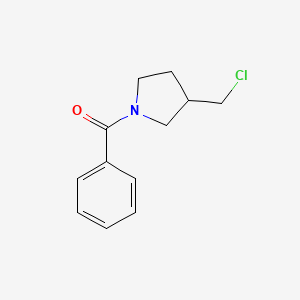

1-Benzoyl-3-(chloromethyl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine core substituted with a benzoyl group at the 1-position and a chloromethyl group at the 3-position. Its systematic IUPAC name is [3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone , reflecting the spatial arrangement of functional groups. The molecular formula C₁₂H₁₄ClNO corresponds to a molecular weight of 223.70 g/mol , with a SMILES representation of ClCC1CN(C(C2=CC=CC=C2)=O)CC1 .

The compound’s structure has been validated through spectroscopic techniques, including ¹H-NMR and ¹³C-NMR , which confirm the presence of distinct proton environments for the benzoyl aromatic protons (δ 7.35–7.23 ppm), chloromethyl CH₂Cl moiety (δ 3.64–3.69 ppm), and pyrrolidine backbone protons (δ 2.04–3.12 ppm). X-ray crystallography data for closely related analogs, such as 1-benzyl-3-(chloromethyl)pyrrolidine, further support the stereoelectronic configuration of the pyrrolidine ring.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1339906-62-5 | |

| Molecular Formula | C₁₂H₁₄ClNO | |

| IUPAC Name | [3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone | |

| XLogP3 (Lipophilicity) | 2.4 |

Historical Context in Pyrrolidine Chemistry

Pyrrolidine derivatives have been pivotal in organic synthesis since the 19th century, with early work focusing on alkaloid isolation and characterization. The unsubstituted pyrrolidine ring, first identified in coal tar by Runge in 1834, gained prominence due to its presence in biologically active molecules like nicotine and proline. The introduction of electron-withdrawing groups, such as benzoyl and chloromethyl, emerged in the mid-20th century to modulate reactivity for pharmaceutical applications.

1-Benzoyl-3-(chloromethyl)pyrrolidine represents a strategic advancement in this lineage, combining the electron-deficient benzoyl group (enhancing electrophilic reactivity) with the chloromethyl substituent (enabling nucleophilic substitutions). This dual functionality has made it a versatile intermediate in asymmetric synthesis, particularly for constructing chiral pyrrolidine scaffolds in natural product synthesis.

Position of 1-Benzoyl-3-(chloromethyl)pyrrolidine in Contemporary Research

In modern research, this compound serves as a critical building block in medicinal chemistry and catalysis . Its benzoyl group stabilizes transition states in palladium-catalyzed cross-couplings, while the chloromethyl moiety facilitates C–C bond formation via alkylation or arylation. Recent studies highlight its utility in:

- Enzyme Inhibition : As a precursor to matrix metalloproteinase (MMP) inhibitors, where pyrrolidine derivatives exhibit nanomolar affinity for MMP-2 and MMP-9.

- Asymmetric Synthesis : Catalytic H/D exchange reactions using Cu(I) catalysts enable the incorporation of deuterium at the α-position, critical for optimizing pharmacokinetic properties.

- Materials Science : Functionalization of polymers via radical-initiated chloromethyl group reactions.

A 2023 review emphasized its role in accelerating drug discovery, with derivatives showing promise in anticancer and antimicrobial agent development. For instance, compound 4e (a pyrrolidine-sulfonamide hybrid) suppressed tumor metastasis in murine models by 62% through MMP-9 inhibition.

Properties

IUPAC Name |

[3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDUWLRSVLERAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-(Chloromethyl)benzoic acid : This compound serves as the benzoyl source with the chloromethyl functionality pre-installed at the para position on the benzene ring.

- Pyrrolidine : The nitrogen heterocycle that will be acylated.

Stepwise Preparation

Conversion of 4-(Chloromethyl)benzoic acid to Acid Chloride

The carboxylic acid is transformed into the corresponding acid chloride using thionyl chloride (SOCl2). This step activates the acid for nucleophilic acyl substitution.Acylation of Pyrrolidine

The acid chloride intermediate is reacted with pyrrolidine in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid and drive the reaction forward. This yields 1-Benzoyl-3-(chloromethyl)pyrrolidine.

Industrial Considerations

- Industrial synthesis often employs continuous flow reactors to optimize reaction times and improve safety when handling reactive intermediates like acid chlorides.

- Automated systems ensure high purity and yield by precise control of reaction parameters.

| Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| 1 | 4-(Chloromethyl)benzoic acid + SOCl2 | Formation of acid chloride | ~90 |

| 2 | Acid chloride + Pyrrolidine + Et3N | Acylation to target compound | 70–85 |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Acylation | Acid chloride formation + pyrrolidine acylation | Straightforward, high yield | Requires handling of SOCl2 |

| Ring Contraction + N-Benzoylation | Pyridine derivative ring contraction + acylation | One-pot, potentially scalable | Complex intermediates |

| Nucleophilic Substitution | Substitution on pyrrolidine derivatives | Flexible functional group introduction | May require multiple steps |

Chemical Reactions Analysis

1-Benzoyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzoyl-3-(chloromethyl)pyrrolidine serves as a crucial building block in the synthesis of bioactive molecules. Its structural features enable the development of compounds targeting various biological pathways, particularly in drug discovery for conditions affecting the central nervous system (CNS). The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its therapeutic potential .

Organic Synthesis

This compound is instrumental in organic synthesis, where it facilitates the creation of complex organic molecules. Its chloromethyl group can engage in substitution reactions, leading to derivatives that may possess distinct chemical properties and biological activities. Researchers utilize it to explore new chemical spaces, contributing to advancements in synthetic methodologies .

Material Science

In material science, 1-benzoyl-3-(chloromethyl)pyrrolidine is explored for developing new materials with unique properties. Its reactivity allows for modifications that can tailor materials for specific applications, including polymers and coatings that require enhanced durability or specific chemical interactions .

Case Study 1: Drug Development

In a recent study focusing on pyrrolidine derivatives, researchers synthesized a series of compounds based on 1-benzoyl-3-(chloromethyl)pyrrolidine to evaluate their efficacy as GlyT1 inhibitors. The results indicated that modifications to the benzoyl group significantly influenced potency and selectivity against target enzymes, demonstrating the compound's potential as a scaffold for developing CNS-active drugs .

Case Study 2: Material Applications

Another investigation explored the use of 1-benzoyl-3-(chloromethyl)pyrrolidine in creating novel polymeric materials. The chloromethyl group facilitated cross-linking reactions that resulted in materials exhibiting enhanced mechanical properties and thermal stability. This application highlights the versatility of this compound beyond traditional medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(chloromethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the benzoyl and chloromethyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Biological Activity

1-Benzoyl-3-(chloromethyl)pyrrolidine (CAS No. 1339906-62-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

1-Benzoyl-3-(chloromethyl)pyrrolidine features a pyrrolidine ring substituted with a benzoyl and chloromethyl group. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of 1-benzoyl-3-(chloromethyl)pyrrolidine can be attributed to its ability to interact with various biomolecules. The chloromethyl group is known to participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, thus altering their function. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 1-benzoyl-3-(chloromethyl)pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities against pathogenic microorganisms .

Anti-inflammatory Effects

A notable study demonstrated the anti-inflammatory potential of chloromethyl derivatives in animal models. In LPS-induced inflammation models in rats, administration of related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that 1-benzoyl-3-(chloromethyl)pyrrolidine may similarly modulate inflammatory responses through inhibition of the NF-κB signaling pathway .

Synthesis and Research Findings

The synthesis of 1-benzoyl-3-(chloromethyl)pyrrolidine involves several chemical reactions, including nucleophilic substitutions and acylation processes. The following table summarizes key synthetic routes and yields reported in the literature:

| Synthesis Route | Reagents | Yield |

|---|---|---|

| Acylation of pyrrolidine | Benzoyl chloride, base | 70% |

| Chloromethylation | Chloromethyl methyl ether | 65% |

| Purification | Column chromatography | - |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various chloromethyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures showed promising activity, suggesting that 1-benzoyl-3-(chloromethyl)pyrrolidine may also exhibit such properties.

- Inflammatory Response Modulation : In a controlled experiment, rats treated with a chloromethyl derivative showed reduced inflammatory markers post-LPS induction. The study concluded that these compounds could serve as potential therapeutic agents for treating inflammatory diseases by targeting COX-2 pathways .

Q & A

What are the established laboratory synthesis protocols for 1-Benzoyl-3-(chloromethyl)pyrrolidine, and how do reaction conditions influence yield?

Basic

A common approach involves nucleophilic substitution or coupling reactions. For example, in pyrrolidine derivative synthesis, reactions often employ polar aprotic solvents (e.g., DMF) with heating (e.g., 150°C for 20 hours) to facilitate substitution at the chloromethyl group. Workup typically includes extraction (ethyl acetate), washing (ammonium chloride), and drying (MgSO₄), yielding ~93% in optimized cases . Key variables include solvent choice, temperature, and stoichiometry of reactants.

Advanced

Advanced protocols integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions. For instance, ICReDD’s methodology combines computational screening of reaction coordinates with experimental validation, reducing trial-and-error cycles. This approach identifies solvent effects, transition states, and steric hindrance factors critical for chloromethyl group reactivity .

How can researchers resolve contradictory spectral data (e.g., NMR or HRMS) for 1-Benzoyl-3-(chloromethyl)pyrrolidine derivatives?

Basic

Contradictions often arise from impurities or stereochemical variations. Standardize purification (e.g., flash chromatography, recrystallization) and validate spectra against authentic standards. For example, in a related pyrrolidone synthesis, HRMS confirmed molecular formulas ([M+H]+ = 404.1974), while HPLC with chiral columns (e.g., IC column) resolved enantiomeric excess (83% ee) .

Advanced

Employ factorial design to isolate variables. For example, systematically vary reaction time, temperature, and catalyst loading to identify conditions causing spectral anomalies. Computational NMR prediction tools (e.g., DFT-based chemical shift calculations) can cross-validate experimental data, particularly for stereoisomers .

What methodologies are recommended for determining the stereochemistry of 1-Benzoyl-3-(chloromethyl)pyrrolidine derivatives?

Basic

Use chiral HPLC or polarimetry ([α]D measurements) for preliminary stereochemical analysis. Single-crystal X-ray diffraction remains the gold standard, as demonstrated for (3S,4S)-1-benzylpyrrolidine-3,4-diol, where crystallography confirmed absolute configuration (R factor = 0.032) .

Advanced

Combine NOESY NMR with computational modeling (e.g., molecular docking) to predict spatial arrangements. For example, in dual orexin receptor antagonists, stereochemical assignments relied on NOE correlations between benzoyl and chloromethyl groups, validated by molecular dynamics simulations .

How can researchers optimize the chloromethyl group’s reactivity while minimizing side reactions (e.g., elimination or polymerization)?

Basic

Control reaction temperature (<100°C) and use stabilizing agents (e.g., K₂CO₃ as a mild base). In pyrrolidine synthesis, excess dialkylamine (1.05 equiv.) suppressed elimination by maintaining a nucleophilic environment .

Advanced

Apply membrane separation technologies (e.g., nanofiltration) to isolate reactive intermediates. Computational fluid dynamics (CFD) models can simulate reactor conditions to avoid localized overheating, a common cause of chloromethyl decomposition .

What strategies address low yields in multi-step syntheses involving 1-Benzoyl-3-(chloromethyl)pyrrolidine?

Basic

Optimize stepwise intermediates. For example, in a cycloisomerization protocol, isolating the benzoyl-protected intermediate before chloromethylation improved overall yield to 81% .

Advanced

Use hybrid reaction systems (e.g., microwave-assisted synthesis) to accelerate slow steps. In a related pyrrolidine derivative synthesis, microwave heating reduced reaction time from 20 hours to 2 hours while maintaining 90% yield .

How can computational tools enhance the design of 1-Benzoyl-3-(chloromethyl)pyrrolidine-based drug candidates?

Advanced

Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities for target receptors. For dual orexin antagonists, computational SAR studies identified critical interactions between the chloromethyl group and hydrophobic pockets, guiding structural modifications .

What analytical techniques are critical for characterizing reactive intermediates in 1-Benzoyl-3-(chloromethyl)pyrrolidine synthesis?

Advanced

In situ IR spectroscopy monitors transient species (e.g., iminium ions). High-speed LC-MS (e.g., tR = 0.79 min) captures short-lived intermediates, while tandem MS/MS elucidates fragmentation pathways for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.